Cumyl dithiobenzoate
Overview
Description
Cumyl dithiobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H16S2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-Phenylpropan-2-yl benzodithioate, also known as 2-Phenyl-2-propyl benzodithioate or Cumyl dithiobenzoate, is the process of radical polymerization . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, which is a type of chain transfer agent (CTA) that controls the polymerization process .
Mode of Action
This compound interacts with its targets by controlling the radical polymerization process . It is especially suited for the polymerization of methacrylates/methacrylamides, and to a lesser extent acrylates/acrylamides and styrenes .
Biochemical Pathways
The affected pathway is the radical polymerization process . As a RAFT agent, 2-Phenylpropan-2-yl benzodithioate can control the growth of polymer chains, thereby influencing the properties of the resulting polymers .
Result of Action
The molecular effect of this compound’s action is the controlled growth of polymer chains during the polymerization process . This results in polymers with defined molecular weights and architectures .
Action Environment
Environmental factors such as temperature, light, and moisture can influence the action, efficacy, and stability of this compound . It is typically stored under inert gas at low temperatures (0-10°C) to prevent decomposition . It is sensitive to light, moisture, and heat .
Biochemical Analysis
Biochemical Properties
Cumyl dithiobenzoate plays a significant role in biochemical reactions, particularly in the context of RAFT polymerization. It interacts with enzymes, proteins, and other biomolecules to facilitate the controlled polymerization process. The compound acts as a chain transfer agent, interacting with radical species to regulate the growth of polymer chains. This interaction is crucial for maintaining the desired molecular weight and distribution of the resulting polymers .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with radical species can lead to changes in the cellular redox state, impacting the activity of redox-sensitive signaling pathways. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with radical species during RAFT polymerization. The compound acts as a chain transfer agent, facilitating the reversible addition and fragmentation of radical species. This process helps to control the growth of polymer chains, ensuring the desired molecular weight and distribution. This compound’s ability to interact with radical species also extends to its effects on cellular processes, where it can influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively control polymerization processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s interaction with radical species plays a key role in its metabolic activity, as it can modulate the activity of enzymes involved in redox reactions. This interaction can lead to changes in the levels of metabolites and the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. This compound’s ability to interact with radical species also plays a role in its transport and distribution, as it can form complexes with other biomolecules .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on biochemical reactions and cellular processes. The localization of this compound can impact its activity and function, as it interacts with different biomolecules in various subcellular environments .
Properties
IUPAC Name |
2-phenylpropan-2-yl benzenecarbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJYYDWSKDEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453981 | |
Record name | Cumyl dithiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-77-0 | |
Record name | Cumyl dithiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methyl-1-phenyl-ethyl) benzenecarbodithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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